Ezetimibe Diacid Impurity Ezetimibe Diacid Impurity An open-ringed diacid impurity of Ezetimibe.

Brand Name: Vulcanchem
CAS No.: 1013025-04-1
VCID: VC21128421
InChI: InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Molecular Formula: C25H24FNO5
Molecular Weight: 437.5 g/mol

Ezetimibe Diacid Impurity

CAS No.: 1013025-04-1

Cat. No.: VC21128421

Molecular Formula: C25H24FNO5

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

Ezetimibe Diacid Impurity - 1013025-04-1

Specification

CAS No. 1013025-04-1
Molecular Formula C25H24FNO5
Molecular Weight 437.5 g/mol
IUPAC Name (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Standard InChI InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1
Standard InChI Key WLAMIMDXLOJKMS-ISKFKSNPSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F

Introduction

Chemical Properties and Structure

Ezetimibe Diacid Impurity is chemically known as (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid. The compound possesses the following physicochemical properties:

Table 1: Physicochemical Properties of Ezetimibe Diacid Impurity

PropertyValue
CAS Number1013025-04-1
Molecular FormulaC₂₅H₂₄FNO₅
Molecular Weight437.5 g/mol
IUPAC Name(2R)-2-[(S)-[(4-Fluorophenyl)amino][4-(phenylmethoxy)phenyl]methyl]pentanedioic acid
StereochemistryContains R and S stereocenters
Structural FeaturesPentanedioic acid with phenylmethoxy and fluorophenyl substituents

The molecular structure of Ezetimibe Diacid Impurity features a central pentanedioic acid backbone with specific stereochemistry at key positions. The molecule contains a 4-fluoroanilino group and a 4-phenylmethoxyphenyl substituent connected to a chiral carbon atom. These structural elements contribute to its physical and chemical properties, as well as its relationship to the parent compound Ezetimibe.

Formation Mechanisms and Synthesis Pathways

Ezetimibe Diacid Impurity can form through several pathways during the synthesis or degradation of Ezetimibe. Understanding these formation mechanisms is essential for developing control strategies to minimize its presence in the final product.

Hydrolytic Degradation

One primary pathway for the formation of Ezetimibe Diacid Impurity is through hydrolytic degradation of Ezetimibe, particularly under alkaline conditions. Research by Kumar et al. demonstrates that Ezetimibe undergoes rapid degradation in alkaline media, forming multiple degradation products, including the Diacid Impurity . Studies show that Ezetimibe is completely degraded into five degradants within 30 minutes when subjected to 50% methanolic 0.1 N NaOH at 60°C .

Oxidative Processes

Another pathway involves oxidative reactions. According to patent literature, Ezetimibe Diacid Impurity can be formed through oxidation reactions of Ezetimibe . These reactions can occur during synthesis, storage, or formulation processes, especially when exposed to oxidizing agents or environments.

Synthesis Route Considerations

The specific synthesis route employed for producing Ezetimibe significantly impacts the formation of the Diacid Impurity. Multiple patents describe various synthetic approaches to Ezetimibe, each with different potential for impurity formation . The critical steps in these synthesis routes that may lead to Diacid Impurity formation include:

  • Acylation reactions

  • Enantioselective reductions

  • Deprotection steps

  • Final purification processes

These steps require careful optimization to minimize impurity formation while maintaining process efficiency and yield .

Analytical Methods for Detection and Quantification

Reliable analytical methods for the detection and quantification of Ezetimibe Diacid Impurity are critical for quality control and regulatory compliance. Several analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the most widely used technique for detection and quantification of Ezetimibe Diacid Impurity. Various HPLC methods have been developed with different mobile phases, columns, and detection parameters.

Table 2: Key HPLC Methods for Ezetimibe Diacid Impurity Analysis

Method ParametersMethod 1Method 2Method 3
ColumnC18 (250 × 4.6 mm, 5 μm)Phenomenex C18 (250 × 4.6 mm, 5 μm)Zorbax Rx C8 (250 cm × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile:Buffer (gradient)Methanol:Water:Acetonitrile (44:36:20)KH₂PO₄:Acetonitrile (80:20) with Acetonitrile gradient
Flow RateVaries with gradient1.0 mL/min1.5 mL/min
DetectionUV at variable wavelengthsPDA at 248 nmUV at 258 nm
Run Time15-30 minutes15 minutesVariable
LOD/LOQMethod-dependentMethod-dependent0.16 μg/g (LOQ)

A stability-indicating HPLC method described by Kumar et al. successfully separates Ezetimibe and its degradation products, including the Diacid Impurity, using a Phenomenex C18 column with a mobile phase consisting of methanol, water, and acetonitrile (44:36:20) .

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and structural identification capabilities, making it valuable for impurity characterization. Research has shown that LC-MS can effectively identify Ezetimibe Diacid Impurity based on its molecular weight and fragmentation pattern .

Method Validation Parameters

The validation of analytical methods for Ezetimibe Diacid Impurity typically includes the following parameters:

  • Linearity (typically in the range of 0.16 μg/g to 7.5 μg/g)

  • Accuracy (typically in the range of 98.82% to 101.04%)

  • Precision (repeatability and intermediate precision)

  • Specificity

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Robustness

  • Solution stability

These validation parameters ensure the reliability and reproducibility of the analytical methods used for Ezetimibe Diacid Impurity determination.

Reference standards typically come with comprehensive characterization data, including:

  • Certificate of Analysis (CoA)

  • 1H-NMR, IR, Mass spectra

  • HPLC purity data

  • Additional data such as 13C-NMR, 13C-DEPT, CHN analysis, and TGA upon request

SupplierCatalog NumberPurityPackage SizesAdditional Information
SynThinkNot specified>98%VariableWith CoA and comprehensive characterization data
Various Commercial SourcesVariable95-99%5-100 mgUsed for ANDA filing and quality control

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